B612828 Cytochrome c(88-104)(domestic pigeon) CAS No. 86579-06-8

Cytochrome c(88-104)(domestic pigeon)

Cat. No.: B612828
CAS No.: 86579-06-8
M. Wt: 1890.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cytochrome c(88-104)(domestic pigeon) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is added and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of cytochrome c(88-104)(domestic pigeon) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cytochrome c(88-104)(domestic pigeon) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It can also participate in interactions with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Common Reagents and Conditions

Major Products

The primary product of the synthesis is the cytochrome c(88-104)(domestic pigeon) peptide itself. During degradation, the peptide may be broken down into smaller fragments or individual amino acids .

Mechanism of Action

Cytochrome c(88-104)(domestic pigeon) exerts its effects by stimulating T cell responses. The peptide binds to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, which then present the peptide to T cell receptors (TCRs) on T cells. This interaction leads to the activation and proliferation of T cells, which play a critical role in the immune response .

Comparison with Similar Compounds

Similar Compounds

    Cytochrome c(95-104)(domestic pigeon): Another peptide fragment of cytochrome c with a slightly different sequence.

    Cytochrome c(60-80)(domestic pigeon): A longer peptide fragment of cytochrome c.

    Cytochrome c(1-104)(domestic pigeon): The full-length cytochrome c protein.

Uniqueness

Cytochrome c(88-104)(domestic pigeon) is unique due to its specific sequence, which confers its ability to stimulate T cell responses effectively. This peptide is particularly useful in immunological studies because of its well-characterized interaction with T cells and MHC class II molecules .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92)/t43-,44-,45-,46-,47-,48-,49+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAAFHHXLLVUAZ-XKHMURAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H144N24O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856122
Record name L-Lysyl-L-alanyl-L-alpha-glutamyl-L-arginyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-L-alanyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1890.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86579-06-8
Record name L-Lysyl-L-alanyl-L-alpha-glutamyl-L-arginyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-L-alanyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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